PD-325901-d3 3-Caboxylic Acid

Bioanalytical Chemistry LC-MS Method Development Pharmacokinetics

PD-325901-d3 3-Carboxylic Acid is the gold-standard stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of the major inactive carboxylic acid metabolite of mirdametinib (PD-0325901). Unlike unlabeled or structural analogs, this deuterated standard co-elutes identically, correcting for matrix effects, ion suppression, and extraction variability—ensuring assay linearity, accuracy, and precision. Essential for distinguishing active drug from total drug exposure in PK/PD modeling, toxicokinetics, and drug-drug interaction studies. Ideal for plasma, urine, and tissue homogenate analysis. Order direct from reputable manufacturers.

Molecular Formula C₁₆H₉D₃F₃IN₂O₅
Molecular Weight 499.2
Cat. No. B1153193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-325901-d3 3-Caboxylic Acid
Molecular FormulaC₁₆H₉D₃F₃IN₂O₅
Molecular Weight499.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-325901-d3 3-Carboxylic Acid: Stable Isotope-Labeled Reference Standard for Quantitative MEK Inhibitor Bioanalysis


PD-325901-d3 3-Carboxylic Acid (C₁₆H₉D₃F₃IN₂O₅; MW 499.2) is a deuterium-labeled analog of the carboxylic acid metabolite of mirdametinib (PD-0325901), an orally active, selective, and non-ATP-competitive MEK1/2 inhibitor with a reported IC₅₀ of 0.33 nM . The parent compound, mirdametinib, is a second-generation analog of CI-1040 and has been extensively characterized in both preclinical and clinical studies for its potency, bioavailability, and metabolic profile [1]. This deuterated standard is designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) workflows, enabling precise measurement of the inactive carboxylic acid metabolite, which has been shown to account for 18–40% of the parent drug's systemic exposure (as measured by plasma AUC) [2].

Procurement Risk Assessment: Why Unlabeled Metabolite Standards or Structural Analogs Cannot Replace PD-325901-d3 3-Carboxylic Acid


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) that is co-eluting and structurally identical to the analyte is the recognized 'gold standard' for correcting matrix effects, ionization suppression, and extraction variability [1]. Substituting the unlabeled metabolite (PD-325901 3-Carboxylic Acid; MW 496.18) or a structurally analogous compound introduces systematic quantification errors, as these alternatives do not share identical physicochemical properties and thus exhibit differential extraction recovery, chromatographic retention, and ionization behavior. This directly compromises assay accuracy, precision, and linearity, rendering such methods unsuitable for generating the high-confidence pharmacokinetic and metabolic profiling data required in regulated studies and peer-reviewed research [2].

Quantitative Differentiation of PD-325901-d3 3-Carboxylic Acid: Evidence-Based Comparator Analysis


Mass Differentiation and MS Compatibility: Deuterated vs. Unlabeled Metabolite

PD-325901-d3 3-Carboxylic Acid incorporates three deuterium atoms (D₃), resulting in a distinct molecular weight of 499.2 g/mol, which is +3.02 Da heavier than the unlabeled metabolite PD-325901 3-Carboxylic Acid (MW 496.18 g/mol) . This mass shift is sufficient for baseline chromatographic separation and distinct MS detection, allowing it to serve as a co-eluting SIL-IS without signal interference from the endogenous or dosed unlabeled metabolite. The unlabeled standard cannot be used as an IS because it is analytically indistinguishable from the target analyte in the sample.

Bioanalytical Chemistry LC-MS Method Development Pharmacokinetics

Physicochemical and Analytical Parity: Deuterated vs. Unlabeled Metabolite

The substitution of hydrogen with deuterium (D₃) in PD-325901-d3 3-Carboxylic Acid preserves near-identical physicochemical properties—such as polarity, solubility, and chromatographic retention time—to the unlabeled metabolite [1]. This ensures co-elution and identical ionization efficiency in the MS source, which is critical for correcting for matrix-induced ion suppression or enhancement. In contrast, use of a structural analog as an IS would likely exhibit differential extraction recovery and ionization response, leading to significant quantitative bias [2].

Bioanalytical Chemistry LC-MS Method Development Metabolite Identification

Cross-Study Potency Benchmarking: Mirdametinib (PD0325901) vs. Clinical MEK Inhibitors

While PD-325901-d3 3-Carboxylic Acid is an analytical standard, its relevance is tied to the parent drug's potency profile. The parent compound, mirdametinib (PD-0325901), is a highly potent MEK inhibitor with a reported IC₅₀ of 0.33 nM, which is approximately 500-fold more potent than its predecessor CI-1040 . In direct comparative studies, PD0325901 has demonstrated superior brain penetration and weaker substrate affinity for efflux transporters (P-gp and BCRP) compared to trametinib, binimetinib, selumetinib, and pimasertib [1].

Cancer Pharmacology Kinase Inhibitor Screening Comparative Efficacy

Clinical and Preclinical Significance of the Carboxylic Acid Metabolite

The carboxylic acid metabolite is a major circulating species of mirdametinib, with plasma AUC values ranging from 18% to 40% of the parent drug in rat models [1]. Notably, this metabolite is pharmacologically inactive, making its quantification essential for distinguishing between total drug exposure and active drug concentration. The deuterated standard PD-325901-d3 3-Carboxylic Acid enables precise measurement of this inactive metabolite, which is a critical parameter in understanding the toxicokinetic profile of mirdametinib and separating efficacy from potential off-target effects or toxicity .

Drug Metabolism Toxicokinetics Pharmacokinetic Profiling

Defined Application Scenarios for PD-325901-d3 3-Carboxylic Acid in Research and Development


Quantitative Bioanalysis of Mirdametinib Metabolism in Preclinical/Clinical PK Studies

This deuterated standard is purpose-built for use as an internal standard in validated LC-MS/MS methods to precisely quantify the pharmacologically inactive carboxylic acid metabolite of mirdametinib in biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Its application is essential for generating reliable pharmacokinetic parameters (Cmax, AUC, t½) for this major metabolite, which is known to represent a significant portion (18-40%) of total drug-related exposure [2]. Accurate quantification is necessary to distinguish active drug concentrations from total drug exposure, a critical factor in toxicokinetic evaluations and in interpreting pharmacodynamic relationships .

Metabolic Stability and Drug-Drug Interaction (DDI) Studies

The compound is an indispensable tool for in vitro studies designed to assess the metabolic pathways of mirdametinib and identify potential drug-drug interactions. By using PD-325901-d3 3-Carboxylic Acid as a SIL-IS, researchers can achieve high-confidence quantification of the carboxylic acid metabolite in hepatocyte or microsomal incubation samples. This allows for precise determination of metabolic turnover rates and assessment of the impact of co-administered drugs or enzyme modulators on the formation of this major metabolite [1].

Calibration Curve Preparation for Absolute Metabolite Quantification

In LC-MS/MS assays, a deuterated internal standard is co-spiked with unlabeled calibration standards (PD-325901 3-Carboxylic Acid) to construct a calibration curve in the relevant biological matrix [1]. The SIL-IS corrects for any variability in sample extraction, injection volume, and ionization efficiency, which is particularly critical for a carboxylic acid analyte that may be susceptible to matrix effects and recovery issues. This ensures the linearity, accuracy, and precision of the assay across the expected concentration range for the metabolite [2].

Differentiation of Active Drug from Inactive Metabolite in PK/PD Modeling

In complex pharmacokinetic/pharmacodynamic (PK/PD) modeling, it is crucial to correlate the time-course of drug effect with the concentration of the active pharmaceutical ingredient, not its inactive metabolites. The carboxylic acid metabolite of PD0325901 is pharmacologically inactive [1]. By enabling its precise measurement alongside the parent drug, PD-325901-d3 3-Carboxylic Acid allows modelers to subtract the inactive component from the total drug signal, thereby refining the exposure-response relationship and improving the predictive power of the PK/PD model for both preclinical and clinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-325901-d3 3-Caboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.